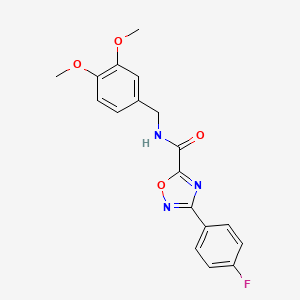![molecular formula C18H15ClN4 B5493763 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5493763.png)
5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. One efficient and straightforward methodology involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement has been developed, offering a simple and straightforward method for the formation of functionalized [1,2,4]triazolo[1,5-a]pyrimidines .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
This compound has been tested for its antiproliferative activities against various human cancer cell lines. The presence of the triazolopyrimidine moiety suggests potential effectiveness in inhibiting the growth of cancer cells, particularly in gynecological cancers .
Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of architecturally diverse and complex molecules. It’s used in multi-step, one-pot procedures that are efficient and minimize chemical waste, which is crucial in developing new pharmaceuticals .
Privileged Scaffold Derivatives
As a privileged scaffold, this compound is especially suited for the preparation of molecular libraries. These libraries are used as leads in medicinal chemistry due to their high hit rates and pharmacological profiles .
Enantioselective Synthesis
The compound can be used in reactions with enantiomeric starting materials to produce enantiomeric compounds with high enantiomeric excess (ee). This is important for creating drugs with specific chirality, which can have significant implications for their efficacy and safety .
Development of New Heterocyclic Systems
Researchers have utilized this compound in the synthesis of new heterocyclic systems like benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone. These systems have potential applications in the development of new therapeutic agents .
Atom-Economical Synthesis
The compound is involved in atom-economical synthesis processes. These processes are designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste and improving sustainability .
Medicinal Chemistry
The triazolopyrimidine moiety found in this compound is present in several clinical trials and marketed drugs. This indicates its significant potential in medicinal chemistry for developing new therapeutic agents .
Catalyst-Free Synthesis Procedures
It can be used in catalyst-free synthesis procedures at room temperature, which are more environmentally friendly and cost-effective. This approach is beneficial for the large-scale production of pharmaceuticals .
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities .
Mode of Action
It’s worth noting that similar [1,2,4]triazolo[1,5-a]pyrimidines have been found to exhibit various pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Biochemical Pathways
It’s known that similar [1,2,4]triazolo[1,5-a]pyrimidines can inhibit enzymes from a number of plant sources .
Pharmacokinetics
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine moiety have been found to have good oral bioavailability .
Result of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidines have been found to have a protective effect on arabidopsis thaliana seedlings from triazolopyrimidine-induced injury .
Action Environment
It’s known that factors such as uptake, translocation, and metabolism play key roles in modulating the herbicidal activity of similar [1,2,4]triazolo[1,5-a]pyrimidines .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4/c1-12-2-4-14(5-3-12)17-10-16(13-6-8-15(19)9-7-13)22-18-20-11-21-23(17)18/h2-11,17H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQCCCGKPNLRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]benzoate](/img/structure/B5493684.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5493686.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493687.png)
![4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5493688.png)
![3-(benzylthio)-6-(3-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5493691.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5493698.png)
![4-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5493705.png)
![N-benzyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5493716.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5493726.png)
![4-(4-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5493732.png)

![N-cyclopropyl-1'-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493747.png)
![N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5493748.png)
![2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5493773.png)